

4,5-Diamino-2,6-dimercaptopyrimidine molecular weight and formula

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Compound of Interest

Compound Name: 4,5-Diamino-2,6-dimercaptopyrimidine

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In-Depth Technical Guide: 4,5-Diamino-2,6-dimercaptopyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4,5-Diamino-2,6-dimercaptopyrimidine**, a heterocyclic compound of interest in various scientific domains. This document details its fundamental chemical properties, and while specific experimental protocols and established biological pathways are not extensively documented in publicly available literature, this guide presents foundational knowledge and general methodologies relevant to its class of compounds.

Core Chemical Properties

4,5-Diamino-2,6-dimercaptopyrimidine, also known by its synonym 5,6-Diamino-2,4(1H,3H)-pyrimidinedithione, is a pyrimidine derivative characterized by the presence of two amino groups and two mercapto groups.^{[1][2]} These functional groups confer upon the molecule a potential for a wide range of chemical reactions and biological interactions.

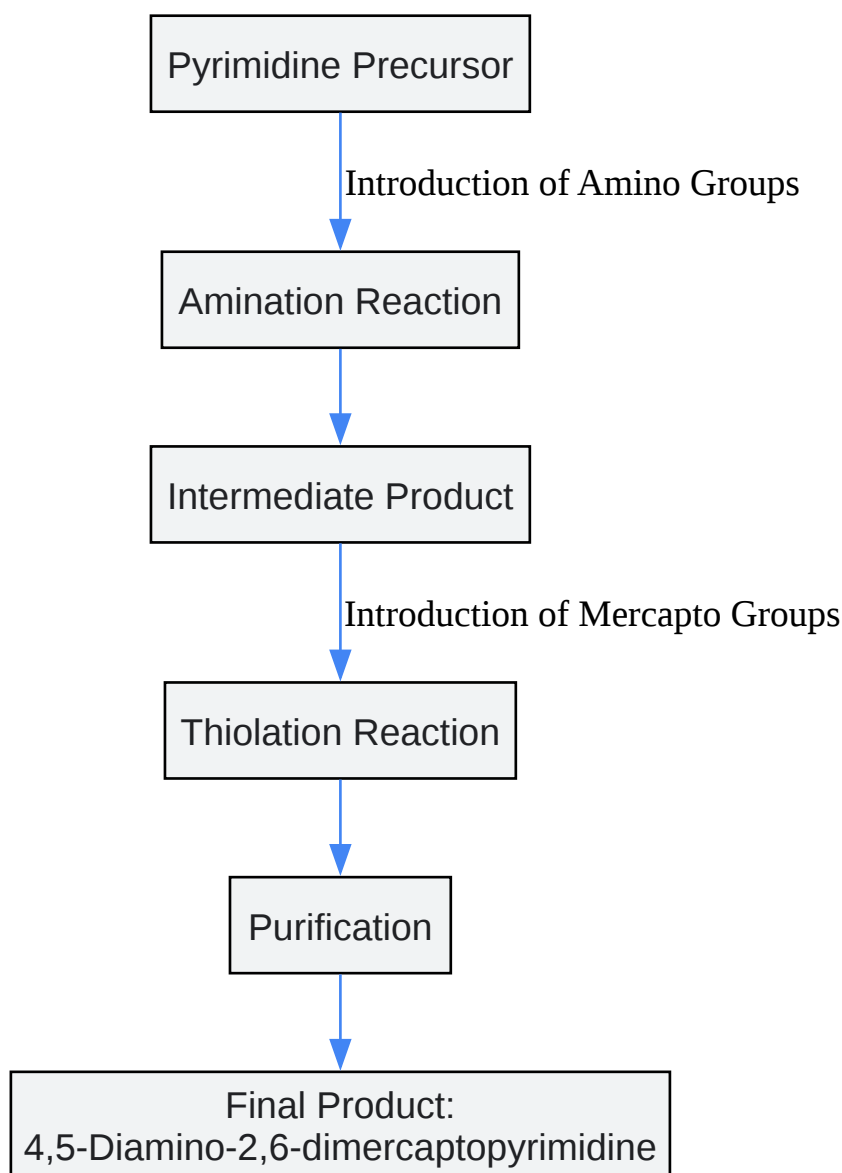
Property	Value	Source
Molecular Formula	C ₄ H ₆ N ₄ S ₂	[2] [3]
Molecular Weight	174.25 g/mol	[1] [2] [3]
CAS Number	31295-41-7	[1] [2]
Appearance	Powder	[1]
Melting Point	>300 °C (decomposes)	[3]

Synthesis and Experimental Approaches

While a specific, detailed experimental protocol for the synthesis of **4,5-Diamino-2,6-dimercaptopyrimidine** is not readily available in the surveyed literature, the synthesis of structurally related diaminopyrimidine derivatives often involves multi-step chemical reactions. A general conceptual workflow for the synthesis of such compounds can be illustrated.

A plausible synthetic approach could involve the reaction of a suitably substituted pyrimidine precursor with amination and thiolation reagents. The precise conditions, including solvents, temperatures, and catalysts, would need to be optimized for this specific target molecule.

Below is a generalized workflow representing a potential synthetic strategy for pyrimidine derivatives.



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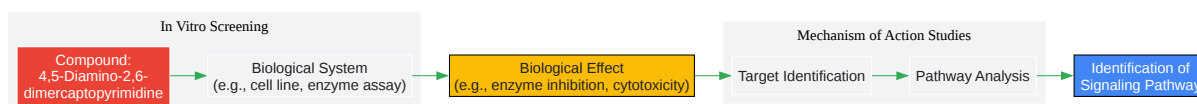
Caption: Generalized synthetic workflow for a diaminodimercaptopyrimidine.

Potential Biological Significance and Signaling Pathways

Direct evidence detailing the specific biological signaling pathways in which **4,5-Diamino-2,6-dimercaptopyrimidine** is involved is currently limited. However, the broader class of diaminopyrimidine derivatives has been the subject of extensive research, revealing their potential to interact with various biological targets.

Derivatives of diaminopyrimidine are known to exhibit a range of biological activities, including roles as inhibitors of various enzymes. For instance, certain diaminopyrimidine compounds have been investigated as inhibitors of dihydrofolate reductase, an enzyme crucial for the synthesis of nucleic acids and amino acids. Inhibition of this enzyme can disrupt cellular proliferation, making it a target for antimicrobial and anticancer therapies.

Given the structural features of **4,5-Diamino-2,6-dimercaptopyrimidine**, it is conceivable that it could interact with enzymatic pathways, potentially those involving nucleotide metabolism or redox regulation, due to the presence of its thiol groups. A hypothetical logical relationship for investigating the biological activity of such a compound is presented below.



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